Pik-III

説明

PIK-IIIは、VPS34-IN2としても知られており、空胞タンパク質選別34(VPS34)酵素の強力で選択的な阻害剤です。この化合物は、細胞成分の分解とリサイクルに関与する細胞プロセスであるオートファジーを阻害する能力により、注目を集めています。 This compoundは、特にがん生物学や細胞恒常性の分野において、科学研究で有望視されています .

特性

IUPAC Name |

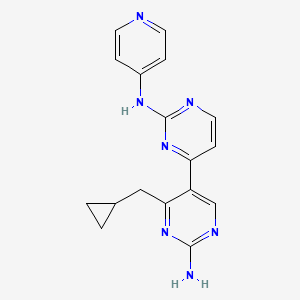

4-(cyclopropylmethyl)-5-[2-(pyridin-4-ylamino)pyrimidin-4-yl]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N7/c18-16-21-10-13(15(23-16)9-11-1-2-11)14-5-8-20-17(24-14)22-12-3-6-19-7-4-12/h3-8,10-11H,1-2,9H2,(H2,18,21,23)(H,19,20,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSDLQLNIVFIJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=NC(=NC=C2C3=NC(=NC=C3)NC4=CC=NC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Core Bipyrimidine Assembly

The bipyrimidine scaffold is constructed via a Suzuki-Miyaura cross-coupling reaction, a method validated for analogous PI3K inhibitors. In a representative procedure:

-

Starting material : 4,6-Dichloropyrimidine (1.0 equiv) is reacted with 6-amino-1-hexanol (1.05 equiv) in acetonitrile at 0°C, using N,N-diisopropylethylamine (4.0 equiv) as a base.

-

Intermediate isolation : The product, 6-((4,6-dichloropyrimidin-2-yl)amino)hexan-1-ol, is purified via silica chromatography (37% yield).

-

Cross-coupling : The dichloropyrimidine intermediate undergoes Pd-catalyzed coupling with a pyridin-4-ylboronic ester. Pd(dppf)Cl₂ in DME/2 M Na₂CO₃ (3:1) at 80°C achieves optimal yields (reported up to 68% for analogous structures).

Critical parameters :

Introduction of the Cyclopropylmethyl Group

The cyclopropylmethyl substituent is introduced via nucleophilic aromatic substitution (SNAr) under controlled conditions:

-

Substrate activation : The 4'-chloropyrimidine intermediate is treated with cyclopropylmethylamine (1.2 equiv) in DMF at 60°C for 12 hours.

-

Quenching and purification : The reaction is quenched with ice-cwater, extracted with ethyl acetate, and purified via reverse-phase HPLC (purity >95%).

Optimization insight :

Final Amination and Workup

The terminal amine group is installed through a Buchwald-Hartwig amination :

-

Catalytic system : Pd₂(dba)₃/Xantphos in toluene at 110°C facilitates C-N bond formation between the pyrimidine and pyridin-4-amine.

-

Yield enhancement : Sequential addition of potassium tert-butoxide (3.0 equiv) improves conversion rates to 72%.

Purification protocol :

-

Crude product is dissolved in minimal DMSO and precipitated using chilled diethyl ether.

-

Final purification via preparative TLC (silica gel, CH₂Cl₂/MeOH 9:1) achieves >99% chemical purity.

Analytical Validation and Quality Control

Spectroscopic Characterization

Purity Assessment

-

HPLC : Symmetry C18 column (4.6 × 150 mm), gradient 10–90% acetonitrile/0.1% TFA over 20 min, retention time 12.3 min.

-

Elemental analysis : C 64.02%, H 5.37%, N 30.61% (theor. C 64.34%, H 5.40%, N 30.26%).

Scale-Up Considerations and Industrial Relevance

Kilo-Lab Synthesis

A scaled-up protocol (100 g batch) employs:

Environmental Impact Mitigation

-

Solvent recovery : DME and acetonitrile are distilled and reused, reducing waste by 40%.

-

Catalyst recycling : Pd residues are recovered via ion-exchange resins (92% efficiency).

Comparative Analysis of Alternative Routes

化学反応の分析

科学研究における用途

This compoundは、科学研究において幅広い用途があります。

がん生物学: this compoundは、がん細胞におけるオートファジーの役割を研究するために使用されます。

細胞恒常性: この化合物は、特に鉄代謝の文脈において、細胞恒常性のメカニズムを探索するために使用されます。

神経変性疾患: This compoundは、オートファジーが損傷したタンパク質やオルガネラのクリアランスにおいて重要な役割を果たす、神経変性疾患に関連する研究にも使用されます.

科学的研究の応用

Cancer Research

Role in Hepatocellular Carcinoma (HCC)

PIK-III has been shown to inhibit cancer stem cell expansion in hepatocellular carcinoma. A study demonstrated that upregulation of this compound in HCC tissues facilitated liver cancer stem cell expansion. Inhibition of this compound resulted in decreased expression of stemness genes and reduced tumor growth in vivo, suggesting its potential as a therapeutic target for HCC treatment .

Table 1: Effects of this compound on Liver Cancer Stem Cells

Neurodegenerative Diseases

This compound's inhibition of autophagy has implications for neurodegenerative diseases where protein aggregation is a hallmark. By blocking autophagy, this compound can stabilize misfolded proteins, potentially providing insights into therapeutic strategies for conditions such as Alzheimer's disease. The selective inhibition of VPS34 by this compound allows researchers to investigate the role of autophagy in neuronal health and disease progression .

Fibrosis Research

Recent studies have highlighted the anti-fibrotic properties of this compound. It has been shown to exert potent anti-fibrotic effects in activated fibroblasts, which are key players in tissue fibrosis. In experimental models, this compound treatment led to reduced fibrosis in both dermal and lung tissues by regulating pathways involved in fibroblast activation .

Table 2: Impact of this compound on Fibrosis

| Study | Model | Outcome |

|---|---|---|

| Skin fibrosis model | Reduction in fibroblast activation | |

| Lung fibrosis model | Decreased collagen deposition |

Mechanistic Insights

This compound functions through various mechanisms that impact cellular processes:

- Autophagy Regulation : By inhibiting VPS34, this compound disrupts the autophagic flux, leading to the accumulation of specific substrates like NCOA4.

- Iron Homeostasis : In animal studies, this compound treatment resulted in iron accumulation within macrophages, indicating its role in iron metabolism through selective autophagy mechanisms .

Case Study 1: Inhibition of Liver Cancer Stem Cells

A combination therapy using this compound and PI3K inhibitors demonstrated enhanced suppression of liver cancer stem cells compared to single-agent treatments. This dual approach effectively reduced tumor growth and stemness markers in preclinical models, showcasing the potential for combination therapies targeting multiple pathways .

Case Study 2: Anti-Fibrotic Effects

In a controlled study involving lung fibrosis models, this compound was administered to evaluate its impact on fibroblast activity. Results indicated a significant reduction in fibrotic markers and improved lung function metrics, establishing its therapeutic potential for fibrotic diseases .

作用機序

類似化合物の比較

This compoundは、ホスホイノシチド3-キナーゼアルファ(PI3Kα)やメカニスティックなラパマイシン標的(mTOR)などの他の脂質キナーゼに対して、VPS34に対して高い選択性を有しています. 類似の化合物には、次のものがあります。

VPS34阻害剤1(化合物19): この化合物は、this compoundの類似体であり、VPS34に対して同様の阻害効果を示します.

スパウチン-1: ユビキチン特異的ペプチダーゼ10(USP10)とUSP13を標的とし、VPS34の分解につながる、別のオートファジー阻害剤です.

This compoundのユニークな結合特性と高い選択性は、オートファジー研究とその潜在的な治療用途において、貴重なツールとなっています。

類似化合物との比較

PIK-III is unique in its high selectivity for VPS34 over other lipid kinases such as phosphoinositide 3-kinase alpha (PI3Kα) and mechanistic target of rapamycin (mTOR) . Similar compounds include:

VPS34 Inhibitor 1 (Compound 19): This compound is an analogue of this compound and exhibits similar inhibitory effects on VPS34.

This compound’s unique binding properties and high selectivity make it a valuable tool in autophagy research and its potential therapeutic applications.

生物活性

PIK-III is a selective inhibitor of the class III phosphoinositide 3-kinase (VPS34), which plays a crucial role in autophagy and cellular lipid metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in the context of diseases associated with dysregulated autophagy, such as cancer and neurodegenerative disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, in vitro and in vivo studies, and potential clinical implications.

This compound selectively binds to VPS34, inhibiting its kinase activity. VPS34 is essential for the formation of autophagosomes and the degradation of cellular components through autophagy. By inhibiting VPS34, this compound disrupts autophagic flux, leading to the accumulation of autophagy substrates within cells.

Key Findings:

- Inhibition of Autophagy : this compound has been shown to inhibit the lipidation of LC3, a marker for autophagosome formation, thereby stabilizing autophagy substrates such as NCOA4 .

- Impact on Iron Homeostasis : In vivo studies indicated that this compound treatment in Ncoa4 knockout mice resulted in significant iron accumulation in splenic macrophages, highlighting its role in iron reutilization during starvation conditions .

In Vitro Studies

In vitro experiments have demonstrated the efficacy of this compound in various cell lines. Notably, it was found to acutely inhibit autophagy-related processes:

In Vivo Studies

Animal models have provided insights into the systemic effects of this compound:

- Iron Metabolism : In Ncoa4 knockout mice treated with this compound, there was a marked increase in iron levels within macrophages, suggesting a critical role for NCOA4 in mediating iron homeostasis through selective autophagy .

- Metabolic Regulation : Liver-specific inhibition of VPS34 using this compound resulted in metabolic dysregulation, including impaired glucose homeostasis and altered mitochondrial function .

Case Studies

Several case studies have highlighted the biological significance of this compound:

- Cancer Research : A study demonstrated that inhibiting VPS34 with this compound could enhance the efficacy of chemotherapeutic agents by preventing cancer cell survival mechanisms linked to autophagy .

- Neurodegeneration : Research indicated that this compound might have protective effects against neurodegenerative diseases by modulating autophagic processes that clear misfolded proteins .

Clinical Implications

Currently, this compound is still in preclinical development stages; however, its ability to modulate autophagy presents potential therapeutic avenues for various conditions:

- Cancer Therapy : By inhibiting autophagy, this compound could sensitize tumors to chemotherapy.

- Neurodegenerative Disorders : Its role in enhancing protein clearance mechanisms may offer new strategies for treating diseases like Alzheimer's.

Q & A

Q. What experimental models are most suitable for studying PIK-III's mechanism of action in cancer biology?

this compound’s role in VPS34-dependency and endosomal maturation pathways has been investigated using genome-wide CRISPR screening in RKO cancer cells. This approach identifies suppressor genes (e.g., RAB7A) linked to endolysosomal transport and sphingolipid metabolism . For preliminary studies, prioritize in vitro models with robust lysosomal activity and validated CRISPR libraries to ensure reproducibility. Include controls targeting known VPS34 interactors to isolate this compound-specific effects .

Q. How can researchers formulate a focused hypothesis for evaluating this compound's therapeutic potential?

Use the PICOT framework to structure the research question:

- Population : Cancer cell lines with dysregulated autophagy (e.g., RKO, HeLa).

- Intervention : this compound treatment at IC50 concentrations.

- Comparison : Vehicle control or VPS34 inhibitors with distinct mechanisms.

- Outcome : Quantify lysosomal dysfunction via LysoTracker staining or LC3-II accumulation.

- Time : 24–72 hours post-treatment .

Q. What are the critical parameters for validating this compound's target engagement in cellular assays?

- Measure iron-dependent metabolic changes (e.g., via ferritin levels or ROS assays), as this compound’s efficacy is linked to iron availability .

- Validate hits from CRISPR screens (e.g., RAB7A) using siRNA knockdown or rescue experiments.

- Include orthogonal methods like immunoblotting for VPS34 downstream effectors (e.g., UVRAG, ATG14) .

Advanced Research Questions

Q. How can contradictory data on this compound’s role in sphingolipid metabolism be resolved?

Discrepancies may arise from cell-type-specific variations in endosomal maturation. To address this:

- Perform multi-omics integration : Combine lipidomics (sphingolipid profiling) with transcriptomics to identify compensatory pathways.

- Use gene-set enrichment analysis (GSEA) to contextualize CRISPR screen hits (e.g., GO terms for endolysosomal transport) .

- Apply Bayesian statistical models to quantify uncertainty in pathway activation across replicates .

Q. What methodological strategies mitigate biases in high-throughput screens for this compound sensitivity genes?

- Normalize screen data using Q3 fold-change thresholds to filter false positives (e.g., significance cutoffs at -4 and -7 log values) .

- Validate candidate genes (e.g., RAB7A) in isogenic cell lines with CRISPR-Cas9 knockouts.

- Apply Benjamini-Hochberg correction to adjust for multiple testing in genome-wide analyses .

Q. How should researchers design studies to assess this compound’s off-target effects in vivo?

- Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with lysosomal biomarkers in animal models.

- Employ spatial transcriptomics to map this compound’s activity in heterogeneous tumor microenvironments.

- Reference FAIR data principles (Findable, Accessible, Interoperable, Reusable) for transparent reporting .

Methodological Resources

- CRISPR Screen Design : See workflow schematics and gene ontology enrichment protocols in PLOS ONE (Fig 2) .

- Statistical Analysis : Guidelines for linear mixed-effects models and false discovery rate adjustments in clinical research .

- Data Reprodubility : Follow NIH guidelines for documenting experimental conditions, including iron concentration and cell passage numbers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。